

Fura-2: An In-depth Technical Guide for Cellular Calcium Measurement

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fura-2**

Cat. No.: **B149405**

[Get Quote](#)

Fura-2 is a ratiometric, fluorescent indicator dye widely used for the quantitative measurement of intracellular calcium concentrations ($[Ca^{2+}]_i$). Its sensitivity and the ability to perform ratiometric measurements have made it an invaluable tool in various fields, including neuroscience, cell signaling, and drug discovery. This guide provides a comprehensive overview of **Fura-2**, its mechanism of action, key properties, and detailed protocols for its application.

Core Principles of Fura-2

Fura-2 is an aminopolycarboxylic acid that acts as a chelator for divalent cations, exhibiting a high affinity and selectivity for Ca^{2+} . The core of its functionality lies in a spectral shift that occurs upon binding to calcium.^[1]

Mechanism of Action: When **Fura-2** binds to Ca^{2+} , its fluorescence excitation spectrum shifts to a shorter wavelength. The Ca^{2+} -free form of **Fura-2** has a maximum excitation wavelength of approximately 380 nm, while the Ca^{2+} -bound form has a maximum excitation at around 340 nm.^[2] Both forms, however, have the same emission maximum at approximately 510 nm.^[1] This dual-excitation property is the basis for ratiometric measurement.

Ratiometric Measurement: By alternately exciting the **Fura-2** loaded cells at 340 nm and 380 nm and measuring the fluorescence emission at 510 nm, a ratio of the fluorescence intensities (F_{340}/F_{380}) can be calculated. This ratio is directly proportional to the intracellular calcium concentration. The key advantage of this ratiometric approach is that it minimizes issues arising

from variations in dye concentration, cell thickness, photobleaching, and uneven dye loading, leading to more accurate and reproducible measurements of $[Ca^{2+}]_i$.^{[2][3]}

Quantitative Data

The following table summarizes the key quantitative properties of **Fura-2**, which are crucial for accurate experimental design and data interpretation.

Property	Value	Conditions
Dissociation Constant (Kd) for Ca^{2+}	~145 nM	In vitro, Mg^{2+} -free
	~224 nM	In vitro, with 1 mM Mg^{2+} , 37°C
Excitation Wavelength (λ_{ex})	~380 nm	Ca^{2+} -free
	~340 nm	Ca^{2+} -bound
Emission Wavelength (λ_{em})	~510 nm	Both Ca^{2+} -free and Ca^{2+} -bound
Quantum Yield (Φ)	0.23	Ca^{2+} -free
	0.49	Ca^{2+} -bound
Molar Extinction Coefficient (ϵ)	~28,000 $M^{-1}cm^{-1}$ at 380 nm	Ca^{2+} -free
	~33,000 $M^{-1}cm^{-1}$ at 340 nm	Ca^{2+} -bound

Experimental Protocols

Cell Loading with Fura-2 AM

For intracellular measurements, the cell-impermeant **Fura-2** is used in its acetoxymethyl (AM) ester form, **Fura-2 AM**. The lipophilic AM groups allow the molecule to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, Ca^{2+} -sensitive **Fura-2** dye in the cytosol.

Materials:

- **Fura-2 AM** stock solution (1-5 mM in anhydrous DMSO)
- Pluronic® F-127 (20% w/v in DMSO)
- Probenecid stock solution (250 mM in a suitable solvent)
- Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (phenol red-free)

Procedure:

- Prepare Loading Buffer: For a final **Fura-2 AM** concentration of 5 μ M, mix the required volume of **Fura-2 AM** stock solution with an equal volume of 20% Pluronic® F-127. This mixture is then diluted in the physiological buffer to the final working concentration. The final concentration of Pluronic® F-127 should be around 0.02-0.04% to aid in the dispersion of the hydrophobic **Fura-2 AM**.
- Add Probenecid (Optional but Recommended): To reduce the leakage of the de-esterified **Fura-2** from the cells, the anion-transport inhibitor probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.
- Cell Incubation: Remove the cell culture medium and wash the cells once with the physiological buffer. Add the **Fura-2 AM** loading buffer to the cells.
- Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type. Lowering the incubation temperature can sometimes reduce the compartmentalization of the dye into organelles.
- Wash and De-esterification: After incubation, wash the cells at least twice with the physiological buffer (containing probenecid if used in the loading step) to remove extracellular **Fura-2 AM**.
- Incubation for De-esterification: Incubate the cells for an additional 30 minutes in the physiological buffer to allow for the complete de-esterification of the intracellular **Fura-2 AM** by cellular esterases.

In Vitro Calibration and Determination of $[Ca^{2+}]_i$

To convert the measured fluorescence ratio into an absolute calcium concentration, an in vitro calibration is typically performed using the Grynkiewicz equation.[\[4\]](#)

Grynkiewicz Equation:

$$[\text{Ca}^{2+}] = \text{Kd} * [(\text{R} - \text{Rmin}) / (\text{Rmax} - \text{R})] * (\text{Sf2} / \text{Sb2})$$

Where:

- $[\text{Ca}^{2+}]$ is the intracellular calcium concentration.
- Kd is the dissociation constant of **Fura-2** for Ca^{2+} .
- R is the experimentally measured fluorescence ratio (F340/F380).
- Rmin is the fluorescence ratio in the absence of Ca^{2+} (zero calcium).
- Rmax is the fluorescence ratio at saturating Ca^{2+} concentrations.
- $\text{Sf2} / \text{Sb2}$ is the ratio of the fluorescence intensity of the Ca^{2+} -free indicator to the Ca^{2+} -bound indicator at 380 nm.

Materials:

- **Fura-2** (salt form)
- Calcium-free buffer (e.g., containing 10 mM EGTA)
- Calcium-saturating buffer (e.g., containing 10 mM CaCl_2)
- Ionophore (e.g., Ionomycin or Digitonin) to permeabilize the cell membrane.

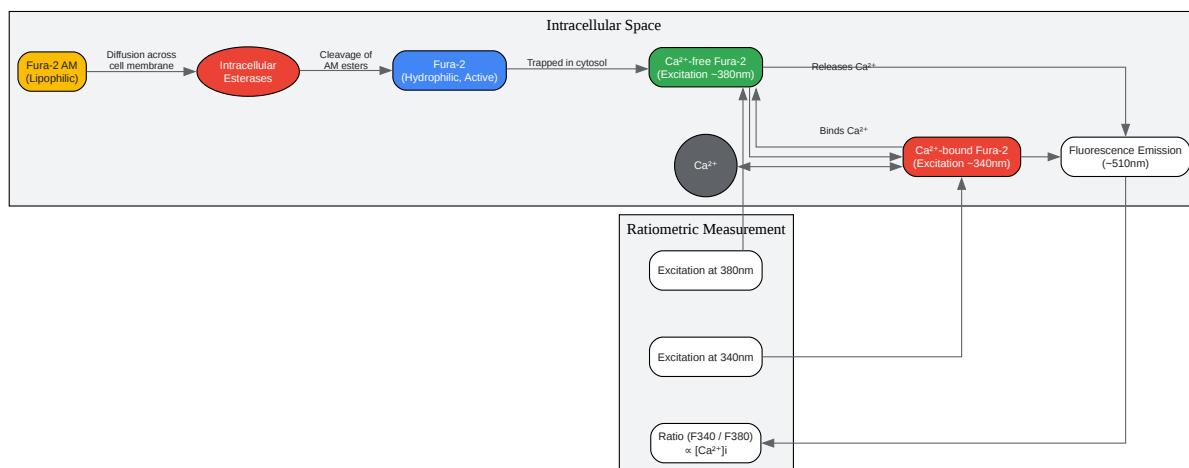
Procedure for Determining Rmin and Rmax :

- Rmin Determination: After recording the basal fluorescence ratio in your **Fura-2** loaded cells, perfuse the cells with a calcium-free buffer containing an ionophore (e.g., 5-10 μM Ionomycin). This will chelate any intracellular calcium and allow the determination of Rmin .

- Rmax Determination: Following the Rmin measurement, perfuse the cells with a calcium-saturating buffer also containing the ionophore. This will saturate the intracellular **Fura-2** with calcium, allowing for the determination of Rmax.
- Background Subtraction: It is crucial to subtract the background fluorescence from all measurements. This can be determined from a region of the coverslip without cells.

Visualizations

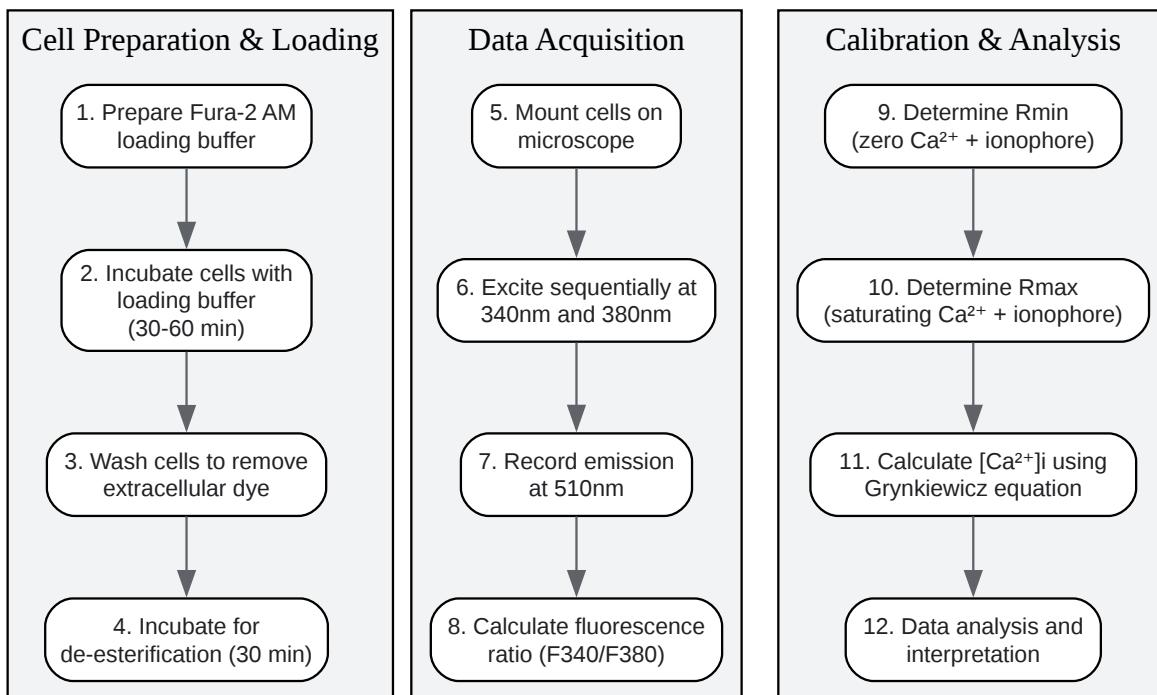
Signaling Pathway and Fura-2 Mechanism



[Click to download full resolution via product page](#)

Caption: Mechanism of **Fura-2** for intracellular calcium measurement.

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **Fura-2** based calcium imaging.

Potential Issues and Troubleshooting

- **Photobleaching:** Prolonged exposure to excitation light can lead to photobleaching of **Fura-2**, which can affect the accuracy of measurements.^[5] It is advisable to use the lowest possible excitation intensity and exposure times.
- **Compartmentalization:** **Fura-2 AM** can sometimes accumulate in intracellular organelles such as mitochondria and the endoplasmic reticulum. This can be minimized by lowering the incubation temperature during loading.

- Incomplete De-esterification: Incomplete cleavage of the AM esters will result in a Ca^{2+} -insensitive form of the dye, leading to an underestimation of $[\text{Ca}^{2+}]_i$. Ensure sufficient incubation time for de-esterification.
- Dye Leakage: The de-esterified **Fura-2** can leak out of the cells over time. The use of probenecid can help to mitigate this issue.

By understanding the fundamental principles of **Fura-2** and adhering to optimized experimental protocols, researchers can effectively utilize this powerful tool to gain valuable insights into the complex dynamics of intracellular calcium signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fura-2 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Fura-2 QBT Calcium Kit: A homogenous Fura-2 calcium assay [moleculardevices.com]
- 4. Ionized Intracellular Calcium Concentration Predicts Excitotoxic Neuronal Death: Observations with Low-Affinity Fluorescent Calcium Indicators | Journal of Neuroscience [jneurosci.org]
- 5. Non-hyperbolic calcium calibration curve of Fura-2: implications for the reliability of quantitative Ca^{2+} measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fura-2: An In-depth Technical Guide for Cellular Calcium Measurement]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b149405#what-is-fura-2-and-how-does-it-work\]](https://www.benchchem.com/product/b149405#what-is-fura-2-and-how-does-it-work)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com